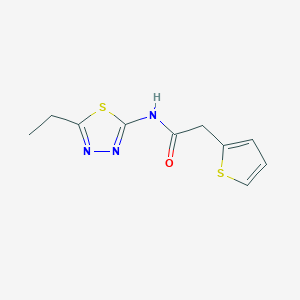
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles and thienylacetamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Formation of the Thienylacetamide Moiety: This involves the reaction of thienylacetic acid with amines or amides under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological activity being investigated. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.
類似化合物との比較
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-furyl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridyl)acetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of the thiadiazole and thienylacetamide moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C10H11N3OS2 |
|---|---|
分子量 |
253.3g/mol |
IUPAC名 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C10H11N3OS2/c1-2-9-12-13-10(16-9)11-8(14)6-7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,13,14) |
InChIキー |
BRAZHIACTDVFPI-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
溶解性 |
21.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B445074.png)
![4-bromo-3,5-dimethyl-1-{4-[(4-propylphenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B445075.png)
![4-[(4-chlorophenoxy)methyl]-N-(3-chlorophenyl)benzamide](/img/structure/B445076.png)
![4-[(4-bromophenoxy)methyl]-N-(5-bromo-8-quinolinyl)benzamide](/img/structure/B445077.png)
![5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445078.png)
![5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid](/img/structure/B445080.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445084.png)
![Ethyl 6-tert-butyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445085.png)
![5-[(Pentafluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B445089.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445091.png)
![4-[(2-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445092.png)
![3-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445094.png)
![4-[(4-bromophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445095.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B445096.png)
